molecular formula C7H4BrF3 B1611299 1-Bromo-2,4,5-trifluoro-3-methylbenzene CAS No. 112822-82-9

1-Bromo-2,4,5-trifluoro-3-methylbenzene

Cat. No.: B1611299
CAS No.: 112822-82-9
M. Wt: 225.01 g/mol
InChI Key: MARJTTMEOKZEQJ-UHFFFAOYSA-N
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Description

1-Bromo-2,4,5-trifluoro-3-methylbenzene (1-BTFMB) is an organobromine compound that is used in a variety of laboratory experiments for its unique properties. It is a halogenated aromatic compound, consisting of a single bromine atom bonded to a trifluoromethylbenzene ring. It is a colorless liquid with a boiling point of 199.5 °C and a melting point of -87.7 °C. It is also soluble in organic solvents such as ethyl acetate, dichloromethane, and acetone. 1-BTFMB is a versatile compound that has a wide range of applications in the laboratory, including synthesis, analytical chemistry, and biochemistry.

Advantages and Limitations for Lab Experiments

1-Bromo-2,4,5-trifluoro-3-methylbenzene is a useful compound for laboratory experiments due to its unique properties. It is relatively stable and easy to handle, and can be used in a variety of applications. However, it is also toxic and should be handled with care. In addition, its low boiling point means that it can evaporate easily, making it difficult to store.

Future Directions

1-Bromo-2,4,5-trifluoro-3-methylbenzene has a variety of potential applications in the laboratory, and there are many possible future directions for research. These include further studies of its mechanism of action, as well as its potential use in drug discovery and development. In addition, studies could be conducted to investigate its potential applications in biotechnology and nanotechnology. Finally, further research could be conducted to explore its potential use in environmental remediation and other industrial applications.

Scientific Research Applications

1-Bromo-2,4,5-trifluoro-3-methylbenzene is a useful compound for scientific research due to its unique properties. It has been used in a variety of laboratory experiments, including the synthesis of new compounds, analytical chemistry, and biochemistry. In analytical chemistry, this compound is used as a reagent to identify and quantify other compounds. In biochemistry, it has been used to study the mechanism of action of enzymes and other proteins, as well as to synthesize new drugs. In addition, this compound has been used to study the structure and function of proteins and other biological molecules.

Properties

IUPAC Name

1-bromo-2,4,5-trifluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARJTTMEOKZEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555107
Record name 1-Bromo-2,4,5-trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112822-82-9
Record name 1-Bromo-2,4,5-trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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